molecular formula C25H22N4O5S B10896297 ethyl 4-(5-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}furan-2-yl)benzoate

ethyl 4-(5-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}furan-2-yl)benzoate

Cat. No.: B10896297
M. Wt: 490.5 g/mol
InChI Key: IZXCQPKDLIKBPN-CVKSISIWSA-N
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Description

ETHYL 4-[5-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)-2-FURYL]BENZOATE is a complex organic compound that features a unique structure combining various functional groups

Preparation Methods

The synthesis of ETHYL 4-[5-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)-2-FURYL]BENZOATE involves multiple steps. One common method includes the reaction of ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate with various reagents under controlled conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

ETHYL 4-[5-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)-2-FURYL]BENZOATE undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the anilino and thiazolan rings, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

ETHYL 4-[5-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)-2-FURYL]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[5-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)-2-FURYL]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

ETHYL 4-[5-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)-2-FURYL]BENZOATE can be compared with other similar compounds, such as:

ETHYL 4-[5-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)-2-FURYL]BENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H22N4O5S

Molecular Weight

490.5 g/mol

IUPAC Name

ethyl 4-[5-[(E)-[(E)-[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C25H22N4O5S/c1-2-33-24(32)17-10-8-16(9-11-17)20-13-12-19(34-20)15-26-29-25-28-23(31)21(35-25)14-22(30)27-18-6-4-3-5-7-18/h3-13,15,21H,2,14H2,1H3,(H,27,30)(H,28,29,31)/b26-15+

InChI Key

IZXCQPKDLIKBPN-CVKSISIWSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/N=C/3\NC(=O)C(S3)CC(=O)NC4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NN=C3NC(=O)C(S3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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